2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride
Overview
Description
2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride is a chemical compound with the molecular formula C13H21NOS•HCl and a molecular weight of 275.84 g/mol . This compound is used in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves several steps. One common method includes the reaction of 4-isobutoxybenzyl chloride with ethanethiol in the presence of a base to form 2-[(4-isobutoxybenzyl)sulfanyl]ethane. This intermediate is then reacted with ammonia or an amine to form the final product, which is subsequently converted to its hydrochloride salt .
Chemical Reactions Analysis
2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate protein synthesis by controlling the activity of initiation factors, such as EIF2BE/EIF2B5, similar to the mechanism observed in glycogen synthase regulation . This modulation affects various cellular processes, including cell growth and differentiation.
Comparison with Similar Compounds
2-[(4-Isobutoxybenzyl)sulfanyl]ethanamine hydrochloride can be compared with other similar compounds, such as:
2-[(4-Butoxybenzyl)sulfanyl]ethanamine: This compound has a similar structure but with a butoxy group instead of an isobutoxy group.
4-Fluoroisobutyrylfentanyl: An analog of butyrfentanyl with structural similarities, used as an opioid analgesic.
Imidazole-containing compounds: These compounds share similar pharmacological properties and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for diverse scientific research applications.
Properties
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS.ClH/c1-11(2)9-15-13-5-3-12(4-6-13)10-16-8-7-14;/h3-6,11H,7-10,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLSWAWLUWUASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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